molecular formula C10H19I B14409566 2-Iodo-1-decene CAS No. 85970-77-0

2-Iodo-1-decene

Katalognummer: B14409566
CAS-Nummer: 85970-77-0
Molekulargewicht: 266.16 g/mol
InChI-Schlüssel: YAJVUFPKHQFDAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Iodo-1-decene is an organic compound with the molecular formula C10H19I It is a halogenated alkene, specifically an iodinated derivative of 1-decene

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Iodo-1-decene can be synthesized through the iodination of 1-decene. One common method involves the reaction of 1-decene with iodine in the presence of a catalyst such as silver nitrate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The reaction proceeds via the formation of an iodonium ion intermediate, which then reacts with the alkene to form the iodinated product.

Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Iodo-1-decene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form 1-decene.

    Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide in aqueous ethanol.

    Elimination: Potassium tert-butoxide in dimethyl sulfoxide.

    Addition: Bromine in carbon tetrachloride.

Major Products:

    Substitution: 2-Hydroxy-1-decene, 2-Cyano-1-decene.

    Elimination: 1-Decene.

    Addition: 2,3-Dibromo-1-decene.

Wissenschaftliche Forschungsanwendungen

2-Iodo-1-decene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: It can be used in the study of biological systems where iodinated compounds are of interest, such as in radiolabeling for imaging studies.

    Industry: Used in the production of specialty chemicals and materials, including polymers and surfactants.

Wirkmechanismus

The mechanism of action of 2-Iodo-1-decene in chemical reactions involves the formation of reactive intermediates such as iodonium ions or carbocations. These intermediates facilitate various transformations, including nucleophilic substitution and electrophilic addition. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Vergleich Mit ähnlichen Verbindungen

    1-Iodo-2-decene: Another iodinated decene with the iodine atom at a different position.

    1-Bromo-1-decene: A brominated analogue with similar reactivity but different reactivity due to the halogen.

    1-Chloro-1-decene: A chlorinated analogue with different physical and chemical properties.

Uniqueness: 2-Iodo-1-decene is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its brominated and chlorinated counterparts. The larger atomic size and higher polarizability of iodine make this compound more reactive in certain substitution and elimination reactions.

Eigenschaften

CAS-Nummer

85970-77-0

Molekularformel

C10H19I

Molekulargewicht

266.16 g/mol

IUPAC-Name

2-iododec-1-ene

InChI

InChI=1S/C10H19I/c1-3-4-5-6-7-8-9-10(2)11/h2-9H2,1H3

InChI-Schlüssel

YAJVUFPKHQFDAT-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCC(=C)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.